molecular formula C18H26N2O4S2 B6811315 N-[(5-methylsulfonylthiophen-2-yl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide

N-[(5-methylsulfonylthiophen-2-yl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide

Cat. No.: B6811315
M. Wt: 398.5 g/mol
InChI Key: JMESCHVAFFIGDC-UHFFFAOYSA-N
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Description

N-[(5-methylsulfonylthiophen-2-yl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

N-[(5-methylsulfonylthiophen-2-yl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S2/c1-26(22,23)15-4-3-14(25-15)11-19-17(21)20-12-18(7-2-8-18)16(20)13-5-9-24-10-6-13/h3-4,13,16H,2,5-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMESCHVAFFIGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(S1)CNC(=O)N2CC3(C2C4CCOCC4)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methylsulfonylthiophen-2-yl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide typically involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. Common synthetic routes may involve:

    Formation of the Spirocyclic Core: This can be achieved through cyclization reactions, often using reagents such as strong acids or bases to facilitate ring closure.

    Functional Group Introduction: The thiophene and oxane groups are introduced through substitution reactions, where appropriate precursors are reacted under controlled conditions.

    Final Assembly: The final step involves coupling the various fragments together, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methylsulfonylthiophen-2-yl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to introduce sulfone or sulfoxide groups.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as mCPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfone derivatives, while reduction of the carboxamide can produce primary or secondary amines.

Scientific Research Applications

N-[(5-methylsulfonylthiophen-2-yl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes, such as enzyme interactions and receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism by which N-[(5-methylsulfonylthiophen-2-yl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can enhance binding affinity and specificity, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Amines: Compounds with similar spirocyclic cores, such as spirooxindoles, which are known for their biological activity.

    Thiophene Derivatives: Compounds containing thiophene rings, which are commonly used in pharmaceuticals and materials science.

    Carboxamides: Other carboxamide-containing compounds, which are widely used in medicinal chemistry.

Uniqueness

N-[(5-methylsulfonylthiophen-2-yl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide is unique due to its combination of a spirocyclic core with thiophene and oxane functional groups. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research.

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